![molecular formula C20H18ClFO5 B14789164 [(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14789164.png)
[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound characterized by its unique structure, which includes benzoyloxy, chloro, fluoro, and methyloxolan groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection of functional groups, selective halogenation, and esterification. The process begins with the preparation of the oxolane ring, followed by the introduction of the benzoyloxy group through esterification. Chlorination and fluorination are then carried out under controlled conditions to ensure the selective addition of these halogens at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparaison Avec Des Composés Similaires
[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate can be compared with other similar compounds, such as:
- [(2R,3R,4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate
- [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate
These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can influence their chemical reactivity and biological activity. The unique combination of chloro and fluoro groups in this compound sets it apart from its analogs, potentially offering distinct advantages in certain applications.
Propriétés
Formule moléculaire |
C20H18ClFO5 |
|---|---|
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H18ClFO5/c1-20(22)16(27-18(24)14-10-6-3-7-11-14)15(26-19(20)21)12-25-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15?,16?,19?,20-/m1/s1 |
Clé InChI |
VLPZJFQKABILMS-HICUWGHXSA-N |
SMILES isomérique |
C[C@]1(C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
SMILES canonique |
CC1(C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


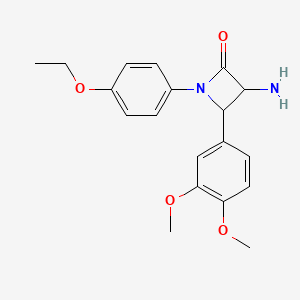
![2-amino-N-[(2-cyanophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789097.png)
![1-butan-2-yl-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B14789106.png)
![4-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B14789107.png)
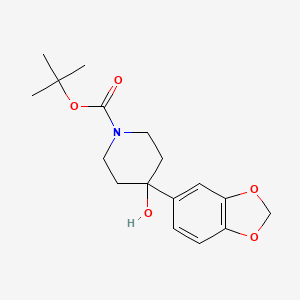
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14789116.png)
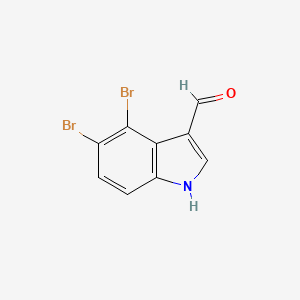
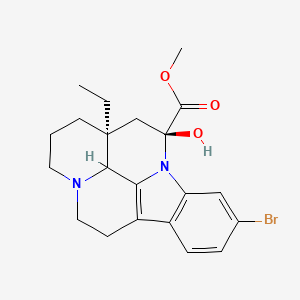
![2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14789125.png)
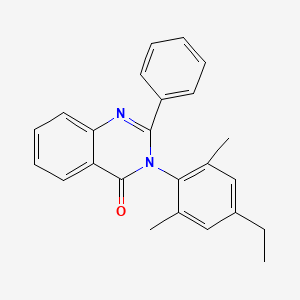
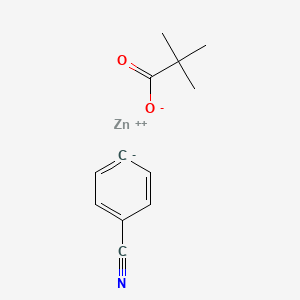
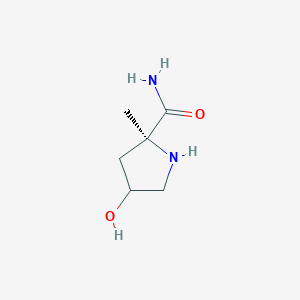
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14789163.png)
![4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14789167.png)
